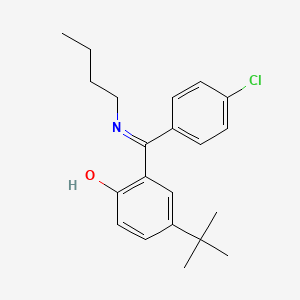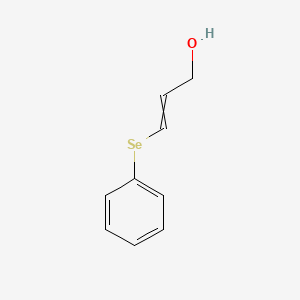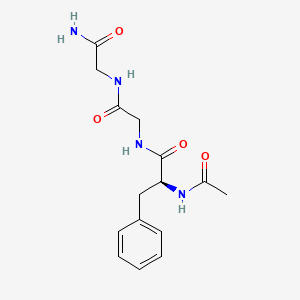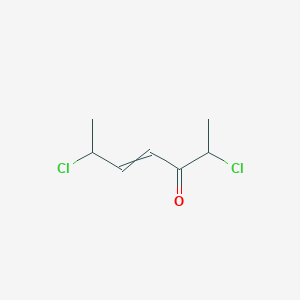
2,6-Dichlorohept-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichlorohept-4-en-3-one is an organic compound characterized by the presence of two chlorine atoms attached to a heptene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorohept-4-en-3-one typically involves the chlorination of hept-4-en-3-one. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the 2 and 6 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually performed at a temperature range of 0-25°C to control the reactivity and selectivity of the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as iron(III) chloride can enhance the efficiency of the chlorination process. Additionally, advanced purification techniques like distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichlorohept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,6-dichlorohept-4-enoic acid.
Reduction: Formation of 2,6-dichloroheptan-4-ol.
Substitution: Formation of 2,6-dihydroxyhept-4-en-3-one or 2,6-diaminohept-4-en-3-one.
Applications De Recherche Scientifique
2,6-Dichlorohept-4-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dichlorohept-4-en-3-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological pathways and the inhibition of enzymatic activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichlorobenzaldehyde: Similar in structure but with a benzene ring instead of a heptene backbone.
2,6-Dichlorotoluene: Contains a toluene backbone with chlorine substituents.
2,6-Dichlorophenol: Features a phenol group with chlorine atoms at the 2 and 6 positions.
Uniqueness
2,6-Dichlorohept-4-en-3-one is unique due to its heptene backbone, which imparts distinct chemical properties compared to aromatic compounds like 2,6-dichlorobenzaldehyde. The presence of the double bond in the heptene chain also allows for additional reactivity and functionalization options, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
86004-24-2 |
|---|---|
Formule moléculaire |
C7H10Cl2O |
Poids moléculaire |
181.06 g/mol |
Nom IUPAC |
2,6-dichlorohept-4-en-3-one |
InChI |
InChI=1S/C7H10Cl2O/c1-5(8)3-4-7(10)6(2)9/h3-6H,1-2H3 |
Clé InChI |
QVZVOPZDYZUZIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C=CC(=O)C(C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


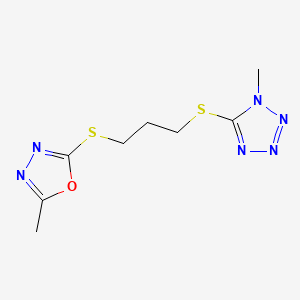
![2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one](/img/structure/B14425380.png)

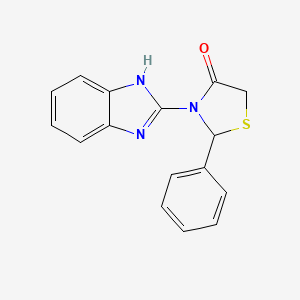

![5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14425414.png)
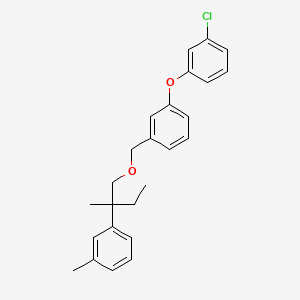
![2-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B14425424.png)


![2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14425442.png)
